1-(4-Bromo-5-fluoro-2-methylphenyl)piperidine
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Overview
Description
1-(4-Bromo-5-fluoro-2-methylphenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This particular compound is characterized by the presence of bromine, fluorine, and methyl groups attached to the phenyl ring, making it a unique and interesting molecule for various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-5-fluoro-2-methylphenyl)piperidine typically involves the reaction of 4-bromo-5-fluoro-2-methylbenzene with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This approach can improve yield and reduce reaction time. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-5-fluoro-2-methylphenyl)piperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the removal of halogen atoms or the reduction of other functional groups present in the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while oxidation and reduction reactions can introduce or remove functional groups, respectively .
Scientific Research Applications
1-(4-Bromo-5-fluoro-2-methylphenyl)piperidine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate the function of specific proteins or enzymes.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(4-Bromo-5-fluoro-2-methylphenyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, fluorine, and methyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorobenzyl)piperidine
- 1-(4-Bromobenzyl)piperidine
- 1-(4-Chlorobenzyl)piperidine
- 1-(4-Methylbenzyl)piperidine
Uniqueness
1-(4-Bromo-5-fluoro-2-methylphenyl)piperidine is unique due to the combination of bromine, fluorine, and methyl groups attached to the phenyl ring. This specific arrangement of substituents can result in distinct chemical and biological properties compared to other similar compounds. The presence of both electron-withdrawing (bromine and fluorine) and electron-donating (methyl) groups can influence the compound’s reactivity and interactions with molecular targets .
Properties
Molecular Formula |
C12H15BrFN |
---|---|
Molecular Weight |
272.16 g/mol |
IUPAC Name |
1-(4-bromo-5-fluoro-2-methylphenyl)piperidine |
InChI |
InChI=1S/C12H15BrFN/c1-9-7-10(13)11(14)8-12(9)15-5-3-2-4-6-15/h7-8H,2-6H2,1H3 |
InChI Key |
SFQRYLLXQHYRCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N2CCCCC2)F)Br |
Origin of Product |
United States |
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